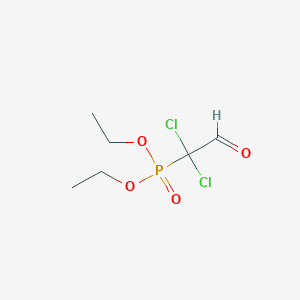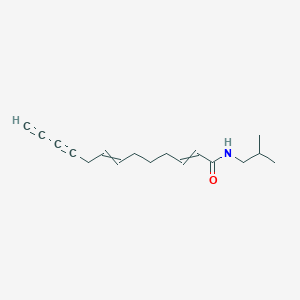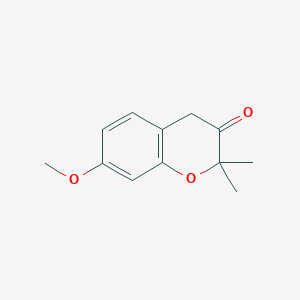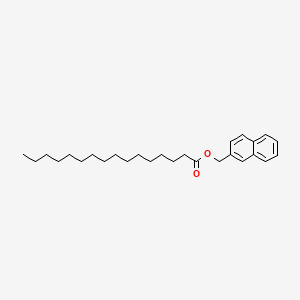![molecular formula C11H11NO5 B14414013 Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate CAS No. 84449-08-1](/img/structure/B14414013.png)
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate is an organic compound with the molecular formula C11H11NO5. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate typically involves the reaction of benzyloxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds as follows:
Reactants: Benzyloxycarbonyl chloride and glycine methyl ester.
Base: Triethylamine.
Solvent: Dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: this compound is converted to {[(benzyloxy)carbonyl]amino}(oxo)acetic acid.
Reduction: The compound is reduced to {[(benzyloxy)carbonyl]amino}(hydroxy)acetate.
Substitution: The benzyloxycarbonyl group is removed to yield the free amine, amino(oxo)acetate.
Scientific Research Applications
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed to yield the free amine.
Molecular Targets and Pathways
In biological systems, the compound may interact with enzymes and proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate can be compared with other similar compounds, such as:
Ethyl {[(benzyloxy)carbonyl]amino}(oxo)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl {[(tert-butoxycarbonyl)amino}(oxo)acetate: Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Methyl {[(benzyloxy)carbonyl]amino}(hydroxy)acetate: The oxo group is replaced with a hydroxy group.
Uniqueness
This compound is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Properties
CAS No. |
84449-08-1 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 2-oxo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C11H11NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
InChI Key |
KHQPHFNCMRGPBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


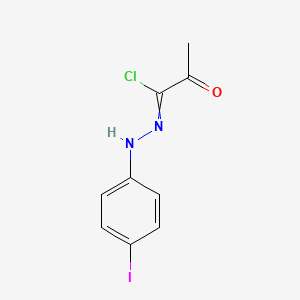
![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
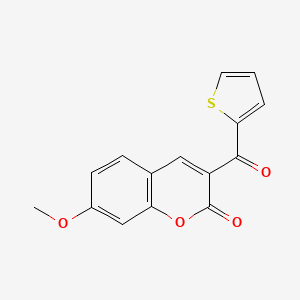

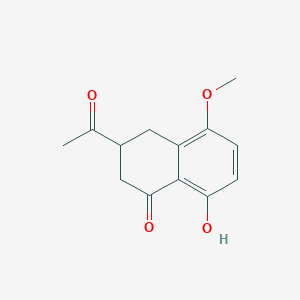
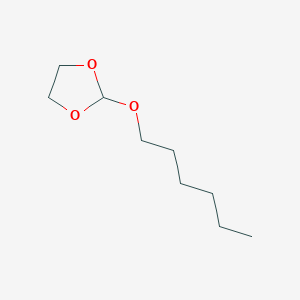
![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
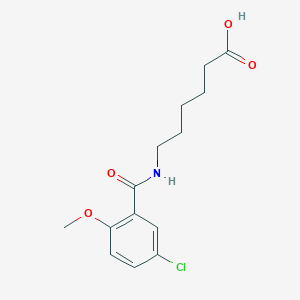
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
